molecular formula C9H16O4 B1433626 Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate CAS No. 1523570-99-1

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Cat. No. B1433626
M. Wt: 188.22 g/mol
InChI Key: RPGQBKLTTDOONQ-UHFFFAOYSA-N
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Description

“Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate” is an organic compound with the molecular formula C9H16O4 . It has a molecular weight of 188.22 . The compound appears as a colorless to yellow liquid .

Physical and Chemical Properties The compound is stored at room temperature . Its InChI code is 1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3 .

Scientific Research Applications

Photocatalytic Applications

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate and its derivatives show significant potential in the field of photocatalysis. A study demonstrated the use of flavin derivatives in visible light photocatalysis for efficient cyclobutane ring formation, highlighting the importance of these compounds in organic synthesis and material science (Mojr et al., 2015).

Crystallographic Studies

The compound has been used in crystallographic studies to understand molecular and crystal structures. One study focused on the planarity of the cyclobutane ring in the crystal of a related compound, which is crucial for understanding molecular interactions and stability (Shabir et al., 2020).

Chemical Synthesis

This compound plays a role in the synthesis of various chemicals. For instance, research has been conducted on the synthesis of new derivatives, highlighting its role as an intermediate in the production of other important chemicals (Liu et al., 2014).

Reaction Studies

Studies have also explored its reactions under different conditions. For example, the reaction of similar compounds with zinc and dihydroisoquinoline derivatives was studied to understand the formation of novel structures (Nikiforova et al., 2019).

Thermal Properties

Research has investigated the thermal properties of compounds similar to Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, which is important for applications that require thermal stability or involve thermal processes (Niwayama & Houk, 1992).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGQBKLTTDOONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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